molecular formula C12H18F3N3O B12228083 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B12228083
M. Wt: 277.29 g/mol
InChI Key: KUDAMWDVNZUBQX-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is a compound that features a unique combination of an oxazole ring and a piperazine ring. The presence of the trifluoroethyl group adds to its chemical diversity and potential applications. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of 3,5-dimethyl-4-formyl-1,2-oxazole with 4-(2,2,2-trifluoroethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroethyl group may enhance the compound’s binding affinity and selectivity towards its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both an oxazole and a piperazine ring, along with a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18F3N3O

Molecular Weight

277.29 g/mol

IUPAC Name

3,5-dimethyl-4-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C12H18F3N3O/c1-9-11(10(2)19-16-9)7-17-3-5-18(6-4-17)8-12(13,14)15/h3-8H2,1-2H3

InChI Key

KUDAMWDVNZUBQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)CC(F)(F)F

Origin of Product

United States

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